molecular formula C16H16ClFN2O2 B1621293 N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-22-6

N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

Cat. No. B1621293
CAS RN: 243963-22-6
M. Wt: 322.76 g/mol
InChI Key: JUXAGCLOLILAAD-UHFFFAOYSA-N
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Description

“N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is a chemical compound with the molecular formula C16H16ClFN2O2 and a molecular weight of 322.76 . It is also known by other synonyms such as “3-chloro-N-[6-(2-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide” and "Propanamide, 3-chloro-N-[6-(2-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is represented by the formula C16H16ClFN2O2 . The average mass is 322.762 Da and the mono-isotopic mass is 322.088440 Da .


Physical And Chemical Properties Analysis

“N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Novel Malaria Treatment Inhibitors

Research conducted by Krake et al. (2017) focused on discovering novel chemotypes for malaria treatment, highlighting the synthesis of derivatives aimed at improving potency and metabolic stability. One compound demonstrated modest inhibition of Plasmodium falciparum with potential for a long plasma half-life, although it later showed poor metabolic stability in liver microsomes (Krake et al., 2017).

Environmental Exposure to Pesticides

Babina et al. (2012) presented a cross-sectional study assessing environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children. The study aimed at understanding exposure levels in general populations, especially young children, for public health policy development (Babina et al., 2012).

Synthesis and Characterization of Novel Compounds

GongXiaoting et al. (2014) explored the synthesis and characterization of a novel compound with D-π-A structure, investigating its isomerization mechanisms and validating calculated results through synthesis and characterization techniques. This research contributes to the understanding of compound stability and spectroscopic properties (GongXiaoting et al., 2014).

Development of New Materials

Ito et al. (2002) examined the synthesis and characterization of fluoropolymers, exploring the influence of different substituents and conditions on the properties of the resulting polymers. This research has implications for the development of materials with specific thermal stability and solubility characteristics (Ito et al., 2002).

properties

IUPAC Name

3-chloro-N-[6-(2-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-11-7-8-14(19-9-11)22-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXAGCLOLILAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381493
Record name N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

CAS RN

243963-22-6
Record name N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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